Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and ester functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by further functionalization to introduce the oxazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole-oxazole compounds .
Scientific Research Applications
Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core and exhibit similar reactivity and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a pyrazole ring and are used in similar fields.
Uniqueness
Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O3 |
---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
ethyl 5-[(4-aminopyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H12N4O3/c1-2-16-10(15)9-3-8(17-13-9)6-14-5-7(11)4-12-14/h3-5H,2,6,11H2,1H3 |
InChI Key |
UPBNDSFQJTVTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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